

An In-depth Technical Guide to the Chemical Structure of Tetraethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraethylurea**

Cat. No.: **B072240**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **1,1,3,3-Tetraethylurea**. The information is tailored for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Structure and Identification

1,1,3,3-Tetraethylurea, also known as **N,N,N',N'-Tetraethylurea**, is a symmetrically substituted urea derivative. The central carbonyl group is bonded to two nitrogen atoms, each of which is further substituted with two ethyl groups. This substitution pattern significantly influences its physical and chemical properties, rendering it a versatile aprotic polar solvent.

The canonical SMILES representation of the molecule is CCN(CC)C(=O)N(CC)CC.^[1]

Physicochemical and Spectroscopic Data

The key quantitative data for **1,1,3,3-Tetraethylurea** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	1,1,3,3-tetraethylurea	[1]
Synonyms	N,N,N',N'-Tetraethylurea, TEU, Tetraethylcarbamide	[2][3]
CAS Number	1187-03-7	[3]
Molecular Formula	C ₉ H ₂₀ N ₂ O	[2]
Molecular Weight	172.27 g/mol	[2]
Appearance	Colorless liquid	[2]
Density	0.907 g/mL at 20 °C	[2]
Boiling Point	211-213 °C	[2]
Refractive Index	n _{20/D} 1.447	[2]
¹ H NMR	Expected signals for ethyl protons (triplet and quartet)	[4][5]
¹³ C NMR	Expected signals for carbonyl, and ethyl carbons	[6][7][8]
FTIR	Characteristic C=O stretching and C-N stretching bands	[9][10][11]
Mass Spec (EI)	Molecular ion peak and characteristic fragmentation pattern	[12][13]

Experimental Protocols

Synthesis of 1,1,3,3-Tetraethylurea

Several methods are available for the synthesis of tetra-substituted ureas. The following protocols are based on common synthetic routes analogous to the preparation of similar compounds, such as tetramethylurea, and information from the patent literature.[14][15][16]

Method 1: From Diethylamine and a Phosgene Equivalent (e.g., Triphosgene)

This method offers a safer alternative to the direct use of highly toxic phosgene gas.[15][17]

- Reaction: $6 (\text{CH}_3\text{CH}_2)_2\text{NH} + (\text{Cl}_3\text{CO})_2\text{CO} \rightarrow 3 [(\text{CH}_3\text{CH}_2)_2\text{N}]_2\text{CO} + 6 \text{ HCl}$
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution), dissolve diethylamine (6.0 equivalents) in an inert anhydrous solvent such as toluene.
 - Cool the solution to 0-5 °C in an ice bath.
 - In a separate flask, dissolve triphosgene (1.0 equivalent) in the same anhydrous solvent.
 - Slowly add the triphosgene solution to the stirred diethylamine solution via the dropping funnel, maintaining the temperature below 10 °C. The excess diethylamine acts as a base to neutralize the HCl byproduct.[18]
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
 - The resulting mixture will contain the product and diethylamine hydrochloride precipitate.
 - Filter the mixture to remove the salt.
 - Wash the filtrate with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation to obtain pure 1,1,3,3-Tetraethylurea.

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

This method is suitable if diethylcarbamoyl chloride is readily available.[14]

- Reaction: $(\text{CH}_3\text{CH}_2)_2\text{NCOCl} + (\text{CH}_3\text{CH}_2)_2\text{NH} \rightarrow [(\text{CH}_3\text{CH}_2)_2\text{N}]_2\text{CO} + \text{HCl}$

- Procedure:

- In a reaction vessel, combine diethylcarbamoyl chloride (1.0 equivalent) with an excess of diethylamine (at least 2.0 equivalents) in an inert solvent.
- The reaction is typically carried out at room temperature or with gentle heating.
- Stir the mixture until the reaction is complete (monitor by TLC or GC).
- The workup procedure is similar to Method 1, involving filtration of the amine hydrochloride salt, washing of the organic phase, drying, and purification by vacuum distillation.

Spectroscopic Characterization

The following are the expected spectral characteristics for **1,1,3,3-Tetraethylurea** based on its structure and data for analogous compounds.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple due to the molecule's symmetry. Two signals corresponding to the ethyl groups should be observed:
 - A triplet integrating to 12 protons, corresponding to the methyl (CH₃) groups.
 - A quartet integrating to 8 protons, corresponding to the methylene (CH₂) groups.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Three distinct signals are expected:
 - A signal for the carbonyl carbon (C=O) in the downfield region (typically ~160-180 ppm).[\[8\]](#)
 - A signal for the methylene carbons (-CH₂-).
 - A signal for the methyl carbons (-CH₃).
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands:
 - A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea group.[\[11\]](#)

- C-N stretching vibrations in the region of 1300-1400 cm^{-1} .
- C-H stretching and bending vibrations from the ethyl groups in the regions of 2850-3000 cm^{-1} and ~ 1375 -1470 cm^{-1} , respectively.[19]
- MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to show:
 - A molecular ion peak (M^+) at $\text{m/z} = 172$.
 - Fragmentation patterns resulting from the loss of ethyl groups and other characteristic cleavages of the urea structure. Common fragments would likely include ions resulting from alpha-cleavage adjacent to the nitrogen atoms.[13]

Applications in Drug Development

While there is no specific evidence of 1,1,3,3-**Tetraethylurea** directly interacting with known signaling pathways, its role in the pharmaceutical industry is significant, primarily as a specialized solvent and formulation excipient.[2][3] Substituted ureas, in general, are a class of compounds with diverse biological activities, and many approved drugs contain a urea moiety. [20][21]

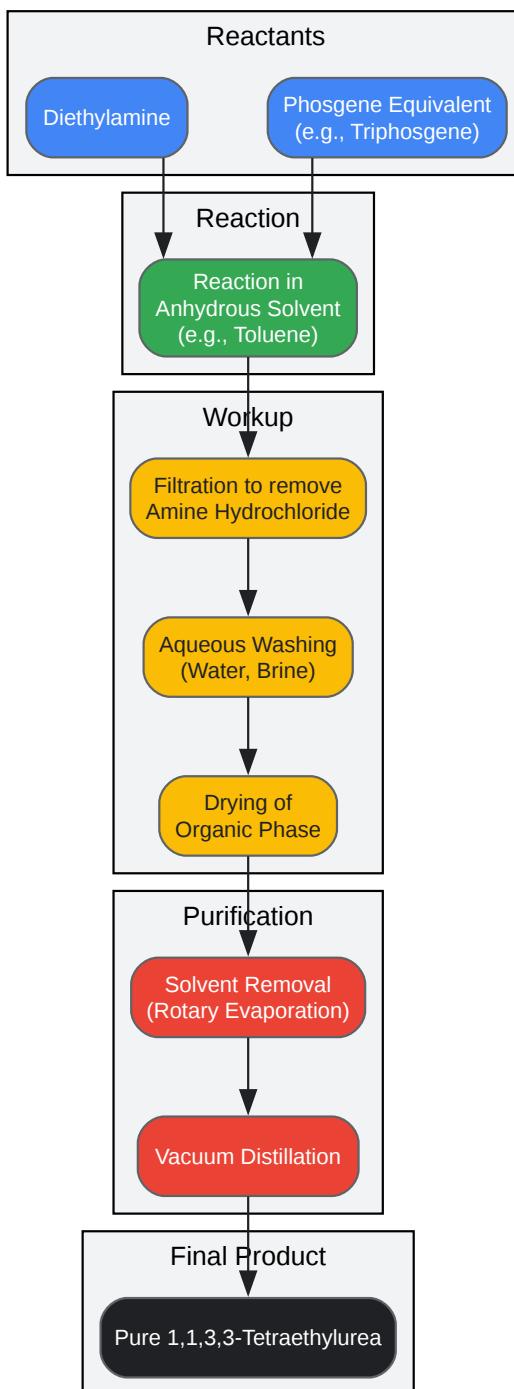
The utility of 1,1,3,3-**Tetraethylurea** in drug development includes:

- Aprotic Polar Solvent: Its ability to dissolve a wide range of organic compounds makes it a useful solvent in the synthesis of active pharmaceutical ingredients (APIs).[2]
- Drug Formulation: It can be used to enhance the solubility and stability of poorly soluble drug candidates in formulations for preclinical and clinical studies.[2]
- Starting Material: The urea scaffold is a key structural motif in many biologically active molecules. While **tetraethylurea** itself is not typically a direct precursor, the synthetic methodologies for its preparation are relevant to the synthesis of more complex, biologically active ureas.[20][21]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **1,1,3,3-Tetraethylurea**, which is a fundamental logical relationship in its production for research and development purposes.

General Synthesis Workflow for 1,1,3,3-Tetraethylurea

[Click to download full resolution via product page](#)**Caption: General Synthesis Workflow for 1,1,3,3-Tetraethylurea.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Debenylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. 1,1,3,3-Tetramethylurea(632-22-4) 1H NMR spectrum [chemicalbook.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 1,1,3,3-Tetramethylurea(632-22-4) 13C NMR spectrum [chemicalbook.com]
- 7. 1,1,3,3-Tetraethylurea(1187-03-7) 13C NMR [m.chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. 1,1,3,3-Tetramethylurea(632-22-4) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US3597478A - Preparation of tetramethylurea - Google Patents [patents.google.com]
- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CN101333176A - A kind of method that prepares substituted urea to co-produce corresponding amine hydrochloride - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Tetraethylurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072240#what-is-the-chemical-structure-of-tetraethylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com